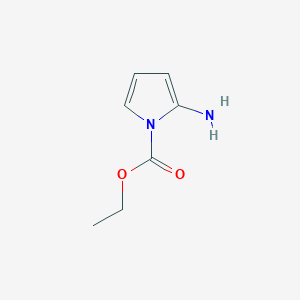

Ethyl 2-amino-1H-pyrrole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-1H-pyrrole-1-carboxylate is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1H-pyrrole-1-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrrole ring .

Scientific Research Applications

Ethyl 2-amino-1H-pyrrole-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1H-pyrrole-2-carboxylate

- Ethyl 2-(cyclopentylideneamino)-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

Uniqueness

Ethyl 2-amino-1H-pyrrole-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 2-amino-1H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group and a carboxylate moiety, which contribute to its reactivity and biological properties. The structural formula can be represented as follows:

This compound's unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives with potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit tubulin polymerization, resulting in cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effects against various bacterial strains. For instance, compounds derived from pyrrole structures have demonstrated inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have reported that it can inhibit the growth of several human carcinoma cell lines, including A-431 and A-549. The IC50 values for these cell lines were found to be in the low micromolar range, suggesting potent anticancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | MRSA | 32 | |

| Anticancer | A-549 | 0.065 | |

| Anticancer | MDA-MB-468 | 9.4 | |

| Hypolipidemic | CF-1 Male Mice | N/A |

Hypolipidemic Effects

In animal models, specifically CF-1 male mice, this compound derivatives have shown hypolipidemic effects by lowering serum triglyceride levels significantly over a period of administration . This indicates a potential application in managing lipid profiles and cardiovascular health.

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

ethyl 2-aminopyrrole-1-carboxylate |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)9-5-3-4-6(9)8/h3-5H,2,8H2,1H3 |

InChI Key |

UZLOLGPGZUEESY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=CC=C1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.